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Compound Name:
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carbamate

Cat. No.: B6595069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis,

and applications of N4-Spermine cholesterol carbamate, a cationic lipid also known to as

GL67. This document is intended to serve as a valuable resource for researchers and

professionals involved in the development of non-viral gene delivery systems.

Core Structure and Properties
N4-Spermine cholesterol carbamate (GL67) is a synthetic cationic lipid meticulously

designed for nucleic acid delivery. Its unique structure comprises a hydrophobic cholesterol

anchor, a carbamate linker, and a hydrophilic spermine headgroup. This amphipathic nature is

pivotal to its function, enabling the formation of liposomes that can encapsulate and transport

negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA

(siRNA), across cellular membranes.

The spermine headgroup, with its multiple amine functionalities, confers a positive charge to

the lipid at physiological pH, facilitating electrostatic interactions with the phosphate backbone

of nucleic acids. This interaction is crucial for the condensation of genetic material and the

formation of stable lipoplexes. The cholesterol moiety provides structural integrity to the

liposome and aids in its fusion with the cell membrane, thereby enabling the release of the

genetic payload into the cytoplasm.
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Physicochemical Properties
The physicochemical properties of GL67 and its liposomal formulations are critical

determinants of its efficacy as a gene delivery vector. These properties, including particle size,

zeta potential, and pKa, influence the stability of the lipoplexes, their interaction with cellular

membranes, and the efficiency of transfection.

Table 1: Physicochemical Properties of GL67/DOPE Liposomal Formulations

Molar Ratio
(Cationic
Lipid:siRNA)

% GL67 in Cationic
Lipid Component

Particle Size (nm) Zeta Potential (mV)

1:1 0% (100% DC-Chol) 292 -26

1:1 100% 557 -11

2:1 0% (100% DC-Chol) 307 -9

2:1 100% 367 -2

3:1 0% (100% DC-Chol) 144 -9

3:1 20% 198 +15

3:1 40% 245 +23

3:1 60% 278 +31

3:1 80% 299 +39

3:1 100% 332 +47

Data adapted from Jarallah, S.J., et al., Saudi Pharmaceutical Journal, 2023.[1][2] Note: DC-

Chol (Dimethylaminoethane-carbamoyl-cholesterol) is another cationic lipid used for

comparison. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a neutral helper lipid.

The pKa values of the amine groups in the spermine headgroup are crucial for the buffering

capacity of the liposome, which is thought to play a role in endosomal escape. While the

precise pKa values for the conjugated N4-Spermine cholesterol carbamate have been

determined potentiometrically, the specific values are not readily available in the public domain.
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[3][4] However, the pKa values of unconjugated spermine are approximately 8.0, 9.0, 10.1, and

10.9.

Synthesis of N4-Spermine Cholesterol Carbamate
The synthesis of N4-Spermine cholesterol carbamate is a multi-step process that typically

employs an orthogonal protection strategy to selectively modify the spermine moiety.[3] This

approach allows for the specific attachment of the cholesterol anchor to the N4 nitrogen of

spermine while the other amine groups are temporarily protected.
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Synthesis of N4-Spermine Cholesterol Carbamate

Spermine

Selective Protection of Primary Amines (e.g., with Trifluoroacetyl groups)

Protection of Secondary Amines (e.g., with Boc groups)

Selective Deprotection of one Primary Amine

Conjugation with Cholesteryl Chloroformate

Final Deprotection of all Amine Groups

N4-Spermine Cholesterol Carbamate (GL67)
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Caption: Conceptual workflow for the synthesis of GL67.

Experimental Protocol: General Principles of Synthesis
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A detailed, step-by-step protocol for the synthesis of GL67 is proprietary. However, based on

the literature, a general procedure can be outlined as follows:

Step 1: Orthogonal Protection of Spermine

Protection of Primary Amines: Spermine is reacted with a reagent such as ethyl

trifluoroacetate to protect the two primary amine groups.

Protection of Secondary Amines: The resulting di-trifluoroacetylated spermine is then treated

with di-tert-butyl dicarbonate (Boc)₂O to protect the two secondary amine groups, yielding

N1,N12-di-trifluoroacetyl-N4,N9-di-Boc-spermine.

Step 2: Selective Deprotection and Conjugation

Selective Deprotection: One of the trifluoroacetyl groups is selectively removed under mild

basic conditions to expose a single primary amine.

Conjugation: The mono-deprotected spermine derivative is then reacted with cholesteryl

chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine) in an

anhydrous aprotic solvent (e.g., dichloromethane). This reaction forms the carbamate linkage

between the cholesterol moiety and the N4 nitrogen of the spermine.

Step 3: Final Deprotection

The remaining protecting groups (one trifluoroacetyl and two Boc groups) are removed under

appropriate conditions. For example, the Boc groups can be removed using a strong acid

like trifluoroacetic acid (TFA), and the trifluoroacetyl group can be cleaved under basic

conditions.

Step 4: Purification

The final product, N4-Spermine cholesterol carbamate, is purified using chromatographic

techniques, such as silica gel column chromatography, to remove unreacted starting

materials and byproducts. The structure and purity of the final compound are confirmed by

analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
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Formulation of GL67-based Liposomes for Gene
Delivery
GL67 is typically formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-

3-phosphoethanolamine (DOPE), to form liposomes. DOPE is known to facilitate the

endosomal escape of the lipoplex, a critical step for successful gene delivery. The most

common method for preparing these liposomes is the thin-film hydration technique.

Experimental Protocol: Liposome Formulation by Thin-
Film Hydration
This protocol describes the preparation of GL67/DOPE liposomes and their subsequent

complexation with nucleic acids.

Materials:

N4-Spermine cholesterol carbamate (GL67)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

Nucleic acid (pDNA or siRNA) in a suitable buffer

Round-bottom flask

Rotary evaporator

Water bath sonicator or extruder with polycarbonate membranes

Procedure:

Lipid Film Formation: a. Dissolve the desired amounts of GL67 and DOPE (e.g., at a 1:1 or

1:2 molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask. b.

Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will
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form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film

under high vacuum for at least 1 hour to remove any residual solvent.

Hydration: a. Hydrate the lipid film by adding a sterile, RNase-free aqueous buffer. The

volume of the buffer will determine the final lipid concentration. b. The hydration process is

typically carried out above the phase transition temperature of the lipids. Gently agitate the

flask to facilitate the formation of multilamellar vesicles (MLVs).

Sonication/Extrusion: a. To produce smaller, unilamellar vesicles (LUVs) with a more uniform

size distribution, the MLV suspension is subjected to sonication using a bath sonicator or

probe sonicator, or extruded through polycarbonate membranes of a defined pore size (e.g.,

100 nm).

Lipoplex Formation: a. Dilute the nucleic acid (pDNA or siRNA) in a suitable buffer. b. In a

separate tube, dilute the prepared liposome suspension. c. Add the diluted nucleic acid

solution to the diluted liposome suspension dropwise while gently vortexing. d. Incubate the

mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

The lipoplexes are now ready for in vitro or in vivo applications.

Application in Gene Therapy: CFTR Gene Delivery
GL67-based liposomes have been investigated for the delivery of the cystic fibrosis

transmembrane conductance regulator (CFTR) gene to airway epithelial cells as a potential

therapy for cystic fibrosis.[5] Cystic fibrosis is a genetic disorder caused by mutations in the

CFTR gene, leading to defective chloride ion transport and the production of thick, sticky

mucus in the lungs and other organs.

Signaling Pathway and Mechanism of Action
The goal of CFTR gene therapy is to introduce a functional copy of the CFTR gene into the

affected cells, thereby restoring normal chloride channel function.
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Caption: Cellular pathway of GL67-mediated CFTR gene delivery.
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Experimental Workflow: In Vitro Transfection
The following diagram outlines a typical workflow for an in vitro gene transfection experiment

using GL67-based liposomes.

In Vitro Gene Transfection Workflow

1. Seed cells in a multi-well plate

2. Prepare GL67/DOPE/DNA lipoplexes

3. Add lipoplexes to cells

4. Incubate for 4-6 hours

5. Replace with fresh culture medium

6. Incubate for 24-72 hours

7. Analyze for gene expression

Click to download full resolution via product page
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Caption: A typical workflow for in vitro cell transfection.

Conclusion
N4-Spermine cholesterol carbamate (GL67) is a potent and versatile cationic lipid for the

non-viral delivery of nucleic acids. Its well-defined structure, which combines the membrane-

inserting properties of cholesterol with the DNA-condensing capabilities of spermine, makes it

an effective vector for gene therapy applications. The ability to formulate GL67 into liposomes

with tunable physicochemical properties allows for the optimization of delivery to specific cell

types and tissues. The detailed protocols and data presented in this guide provide a solid

foundation for researchers to utilize and further develop GL67-based delivery systems for a

wide range of therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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